molecular formula C22H17NO3 B5696112 N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide

N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide

Cat. No.: B5696112
M. Wt: 343.4 g/mol
InChI Key: CESCXLIXDCZOEB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide is a synthetic compound belonging to the class of coumarin derivatives. This compound is known for its potential biological activities, including its role as a pancreatic lipase inhibitor . The structure of this compound includes a coumarin core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring.

Preparation Methods

The synthesis of N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide typically involves the reaction of 2,4-dimethylaniline with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired amide bond. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide can be compared with other coumarin derivatives such as:

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-13-7-9-19(14(2)11-13)23-21(24)18-12-17-16-6-4-3-5-15(16)8-10-20(17)26-22(18)25/h3-12H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESCXLIXDCZOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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